

chemical structure and properties of HTMT dimaleate

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Compound of Interest		
Compound Name:	HTMT dimaleate	
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In-Depth Technical Guide: HTMT Dimalealeate

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTMT dimaleate, also known as Histamine trifluoromethyl toluidide dimaleate, is a synthetic derivative of histamine. It is recognized primarily for its activity as a histamine H1 and H2 receptor agonist, although its pharmacological profile exhibits tissue-specific and species-specific variations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of HTMT dimaleate, including detailed experimental protocols and an exploration of its signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical Structure and Properties

HTMT dimaleate is the dimaleate salt of the parent compound 6-((2-(1H-imidazol-5-yl)ethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide. The presence of the trifluoromethyl group and the heptanamide linker distinguish it structurally from endogenous histamine, contributing to its unique pharmacological profile.

Physicochemical Properties



A summary of the known physicochemical properties of **HTMT dimaleate** is presented in Table 1. It is a solid powder with good solubility in water and dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of HTMT Dimalealeate

Property	Value	Source(s)
IUPAC Name	6-[[2-(1H-Imidazol-5- yl)ethyl]amino]-N-[4- (trifluoromethyl)phenyl]heptana mide; (Z)-but-2-enedioic acid	N/A
Synonyms	Histamine trifluoromethyl toluidide dimaleate	N/A
CAS Number	195867-54-0	
Molecular Formula	C27H33F3N4O9	N/A
Molecular Weight	614.57 g/mol	[1]
Appearance	Solid powder	N/A
Purity	≥99%	
Solubility	Water: Soluble to 100 mMDMSO: Soluble to 100 mM	
Storage Conditions	Desiccate at room temperature for short-term storage. For long-term storage, -20°C is recommended.	

Note: While a Ki of 1.2 μ M has been reported by a commercial supplier, the primary literature supporting this specific value has not been identified.

Biological Activity and Pharmacology

HTMT dimalealeate is primarily characterized as a histamine H1 and H2 receptor agonist. However, its activity is complex and can vary depending on the tissue and species being studied.



Histamine Receptor Agonism

In studies on human eosinophils, HTMT was shown to be a selective H1 agonist, as it did not produce the inhibitory effects on eosinophil degranulation that are characteristic of H2 receptor activation. In contrast, it has been described as a potent H2 receptor agonist in the context of its effects on natural suppressor cells, being approximately 4×10^4 times more active than histamine in this system.

Intracellular Signaling

HTMT dimalealeate has been demonstrated to induce an increase in intracellular calcium ([Ca $^{2+}$]i) and stimulate the production of inositol phosphates, which is consistent with the activation of the Gq/11 signaling pathway typically associated with H1 receptor stimulation. A study on human peripheral blood lymphocytes showed that HTMT induced a rapid, biphasic increase in intracellular calcium with an EC50 value of 19 μ M. This effect was linked to the production of inositol phosphates, suggesting that inositol triphosphate (IP3) acts as the second messenger for this calcium mobilization.

Atypical Antagonistic Activity

Interestingly, a study on mouse preoptic/anterior hypothalamic neurons revealed that HTMT dimalealeate acts as an H1 receptor antagonist in this specific neuronal population, with an IC50 of 25 μ M. It did not exhibit any agonist activity in this system but instead antagonized the effects of histamine. This highlights the importance of considering the experimental context when evaluating the pharmacological profile of HTMT dimalealeate.

Signaling Pathways

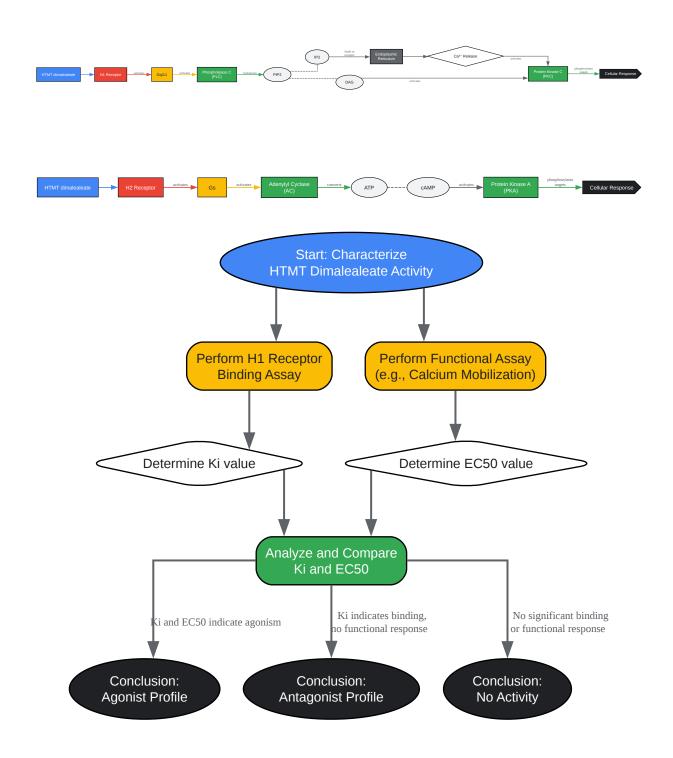
The biological effects of HTMT dimalealeate are mediated through its interaction with histamine H1 and H2 receptors, which are coupled to distinct intracellular signaling cascades.

H1 Receptor Signaling Pathway

The agonistic activity of HTMT at H1 receptors leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum,



triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.



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